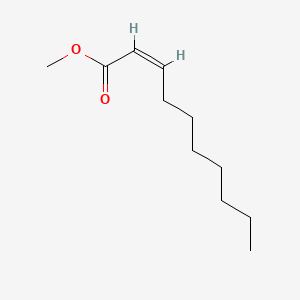

(Z)-dec-2-enoic acid methyl ester

Description

Contextualization within Natural Product Chemistry

(Z)-dec-2-enoic acid methyl ester belongs to the family of fatty acid esters, which are carboxylic ester derivatives of fatty acids. hmdb.cahmdb.cafoodb.ca Fatty acids themselves are carboxylic acids with aliphatic tails of varying lengths and degrees of saturation. hmdb.ca Decenoic acid, the parent acid of the ester , is a monounsaturated fatty acid with a ten-carbon chain. wikipedia.org While fatty acids like oleic acid are abundant in nature, decenoic acids are less common. wikipedia.orgwikipedia.org

Many insect pheromones are derived from fatty acids, undergoing processes like desaturation and functional group modification to produce a diverse array of signaling molecules, including alcohols, aldehydes, and acetate (B1210297) esters. frontiersin.orgnih.govresearchgate.net The biosynthesis of these compounds often starts with common fatty acid precursors. frontiersin.orgresearchgate.net For instance, the production of many lepidopteran sex pheromones, which are typically C10-C18 fatty alcohols, aldehydes, or acetates, begins with fatty acid synthesis. frontiersin.orgresearchgate.net

Significance in Chemical Ecology and Chemical Biology

The broader class of decenoic acids and their derivatives play crucial roles in chemical communication and other biological processes. For example, cis-2-decenoic acid, produced by Pseudomonas aeruginosa, is known to inhibit biofilm formation and can induce the dispersion of existing biofilms. wikipedia.orgglpbio.commedchemexpress.com Its trans isomer, trans-2-decenoic acid, is a flavoring agent and has been shown to stimulate nerve cell regeneration. wikipedia.org Furthermore, ethyl trans-2-decenoate has demonstrated potential in promoting functional recovery after spinal cord injury in animal models. researchgate.netnih.gov

In the realm of insect communication, cis-3-decenoic acid serves as the female sex pheromone for the furniture carpet beetle, Anthrenus flavipes. wikipedia.org Other derivatives, such as 9-hydroxy-trans-2-decenoic acid and 9-oxo-cis-2-decenoic acid, are components of queen bee pheromones. wikipedia.org These examples highlight the significance of the decenoic acid scaffold in mediating ecological interactions and biological functions. While specific research on the biological role of (Z)-dec-2-enoic acid methyl ester is limited, its structural similarity to these active compounds suggests a potential for undiscovered functions in chemical ecology and biology.

Historical Perspectives on Related Decenoic Acid Esters in Research

Research into decenoic acid esters is intertwined with the study of insect pheromones and other natural products. Historically, the identification and synthesis of these compounds have been driven by the desire to understand and manipulate insect behavior for pest control. researchgate.net The synthesis of related compounds, such as the methyl esters of (E)- and (Z)-2-methyl-6-oxohept-2-enoic acid, showcases the chemical efforts to create and study such molecules. researchgate.net

The development of analytical techniques like gas chromatography-mass spectrometry (GC-MS) has been pivotal in identifying and quantifying these esters in complex natural mixtures. researchgate.net Furthermore, synthetic methods have been developed for various decenoic acid derivatives and other related fatty acid esters, often with a focus on stereoselectivity to obtain specific isomers for biological testing. google.com

Current Research Gaps and Future Directions for (Z)-dec-2-enoic acid methyl ester Studies

Despite the wealth of knowledge on related decenoic acids and their esters, there is a notable lack of specific research on (Z)-dec-2-enoic acid methyl ester. While its chemical properties can be inferred from general knowledge of fatty acid esters, its specific biological activities and natural occurrences remain largely unexplored.

Future research should focus on several key areas:

Natural Occurrence: Investigating the presence of (Z)-dec-2-enoic acid methyl ester in various organisms, particularly in insects and microorganisms where related compounds are known to be active.

Biological Activity: Screening the compound for various biological activities, such as pheromonal effects, antimicrobial properties, and biofilm modulation, given the known functions of its structural analogs.

Biosynthesis: Elucidating the biosynthetic pathway of (Z)-dec-2-enoic acid methyl ester in any organism found to produce it. This would likely involve fatty acid synthases, desaturases, and esterifying enzymes.

Synthesis: Developing efficient and stereoselective synthetic routes to produce (Z)-dec-2-enoic acid methyl ester in sufficient quantities for detailed biological studies.

Addressing these research gaps will not only enhance our fundamental understanding of this specific molecule but also potentially uncover new applications in fields ranging from agriculture to medicine.

Structure

3D Structure

Properties

Molecular Formula |

C11H20O2 |

|---|---|

Molecular Weight |

184.27 g/mol |

IUPAC Name |

methyl (Z)-dec-2-enoate |

InChI |

InChI=1S/C11H20O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h9-10H,3-8H2,1-2H3/b10-9- |

InChI Key |

VVBWOSGRZNCEBX-KTKRTIGZSA-N |

Isomeric SMILES |

CCCCCCC/C=C\C(=O)OC |

Canonical SMILES |

CCCCCCCC=CC(=O)OC |

Origin of Product |

United States |

Synthetic Strategies and Chemical Transformations of Z Dec 2 Enoic Acid Methyl Ester

Total Synthesis Approaches to (Z)-dec-2-enoic acid methyl ester

The total synthesis of (Z)-dec-2-enoic acid methyl ester hinges on the strategic formation of the cis-alkene (also referred to as the Z-alkene) and the subsequent or concurrent introduction of the methyl ester functionality.

Stereoselective Alkene Formation Methodologies

The creation of the Z-configured double bond is a critical step in the synthesis of (Z)-dec-2-enoic acid methyl ester. Several methodologies can be employed to achieve this with high stereoselectivity.

Partial Hydrogenation of Alkynes: A primary and widely used method for forming Z-alkenes is the partial hydrogenation of an internal alkyne. pressbooks.pubyoutube.com This is typically achieved using a "poisoned" catalyst, with Lindlar's catalyst being a classic example. pressbooks.pubthieme-connect.dewisc.edunih.gov Lindlar's catalyst, which consists of palladium on a calcium carbonate or barium sulfate (B86663) support treated with lead acetate (B1210297) and quinoline, deactivates the catalyst just enough to prevent the over-reduction of the alkene to an alkane. thieme-connect.dewisc.edu The hydrogenation occurs with syn-addition of hydrogen atoms to the alkyne, resulting in the desired Z-alkene. pressbooks.pub For the synthesis of the (Z)-dec-2-enoic acid precursor, this would involve the hydrogenation of dec-2-ynoic acid.

Wittig Reaction: The Wittig reaction is a powerful tool for alkene synthesis. To favor the formation of a Z-alkene, unstabilized ylides are typically used in polar aprotic solvents at low temperatures. The reaction of an appropriate phosphonium (B103445) ylide with an aldehyde can be tailored to yield the desired Z-isomer.

Horner-Wadsworth-Emmons (HWE) Reaction: Modifications of the HWE reaction, such as using specific phosphonate (B1237965) reagents and reaction conditions (e.g., certain bases and solvents), can also provide high Z-selectivity in the formation of α,β-unsaturated esters.

Other Methods: Other modern synthetic methods for Z-alkene formation include various transition metal-catalyzed reactions, such as nickel-catalyzed stereodivergent hydrogenation of alkynes, which can be tuned to produce either E- or Z-alkenes with high selectivity. nih.govrsc.org Silver-catalyzed hydroalkylation of terminal alkynes has also been shown to produce Z-alkenes with high diastereoselectivity. acs.org

Below is an interactive table summarizing various methods for stereoselective Z-alkene synthesis.

| Method | Catalyst/Reagent | Key Features | Typical Z:E Ratio |

| Partial Hydrogenation | Lindlar's Catalyst (Pd/CaCO₃, Pb(OAc)₂, quinoline) | Syn-addition of hydrogen. Prevents over-reduction to alkane. pressbooks.pubthieme-connect.de | >95:5 |

| Wittig Reaction | Unstabilized Phosphonium Ylide | Favored in polar aprotic solvents at low temperatures. | Variable, can be high |

| HWE Reaction | Modified Phosphonate Reagents | Can be tuned for Z-selectivity with specific reagents and conditions. | Variable |

| Nickel-Catalyzed Hydrogenation | Ni(NO₃)₂·6H₂O | Forms active nanoparticles for selective Z-alkene formation. nih.gov | >99:1 nih.gov |

| Silver-Catalyzed Hydroalkylation | Silver Catalyst, Alkylboranes | Hydroalkylation of terminal alkynes. acs.org | >300:1 acs.org |

Esterification Protocols for Methyl Ester Synthesis

Once the (Z)-dec-2-enoic acid backbone is synthesized, or if the synthesis starts from the acid, the methyl ester must be formed.

Fischer-Speier Esterification: This is a classic and straightforward method involving the reaction of the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is driven to completion by using an excess of methanol or by removing the water formed during the reaction.

Diazomethane (B1218177): For small-scale preparations where the use of a hazardous reagent is permissible, diazomethane provides a quantitative and clean method for converting a carboxylic acid to its methyl ester without the need for a catalyst. However, the toxicity and explosive nature of diazomethane limit its industrial applicability.

Other Methods: Other methods include the use of alkylating agents like methyl iodide in the presence of a base (e.g., potassium carbonate) or using milder esterification reagents such as trimethylsilyldiazomethane.

Protecting Group Strategies in Synthesis

In a multi-step synthesis, it may be necessary to protect other functional groups within the molecule to prevent them from reacting during the alkene formation or esterification steps. For a simple molecule like (Z)-dec-2-enoic acid methyl ester, protecting groups might not be essential unless the synthesis starts from a more complex precursor with other reactive sites. If other hydroxyl or amino groups were present in the carbon chain, they would typically be protected as ethers (e.g., silyl (B83357) ethers) or carbamates, respectively. These protecting groups would then be removed in the final steps of the synthesis.

Chemoenzymatic Synthesis of (Z)-dec-2-enoic acid methyl ester and Analogues

Chemoenzymatic synthesis combines the efficiency and selectivity of enzymatic reactions with the versatility of chemical synthesis. nih.gov This approach is particularly valuable for introducing chirality and achieving high selectivity under mild reaction conditions. nih.gov

Enzyme-Catalyzed Reactions for Chirality Introduction

While (Z)-dec-2-enoic acid methyl ester itself is not chiral, the principles of enzyme-catalyzed reactions are crucial for the synthesis of chiral analogues or if the synthesis proceeds through a chiral intermediate. Lipases are a class of enzymes that are widely used in organic synthesis due to their ability to catalyze esterification, transesterification, and hydrolysis reactions with high chemo-, regio-, and enantioselectivity. nih.govscielo.brumn.edu

For instance, if a hydroxyl group were present in the decanoic acid chain, a lipase (B570770) could be used to selectively acylate one enantiomer of the racemic alcohol, allowing for the separation of the two enantiomers. This is a common strategy in the production of enantiomerically pure pharmaceuticals. nih.gov

Biocatalytic Resolution Techniques

Biocatalytic resolution is a powerful technique for separating enantiomers of a racemic mixture. nih.gov This is particularly relevant for the synthesis of chiral analogues of (Z)-dec-2-enoic acid methyl ester.

Kinetic Resolution: In a kinetic resolution process, an enzyme, typically a lipase, selectively catalyzes the reaction of one enantiomer of a racemic starting material at a much faster rate than the other. nih.gov For example, a racemic mixture of a hydroxy-substituted dec-2-enoic acid could be subjected to lipase-catalyzed esterification. The enzyme would preferentially convert one enantiomer to the corresponding ester, leaving the unreacted enantiomer of the alcohol in high enantiomeric excess. The resulting mixture of the ester and the unreacted alcohol can then be separated.

Lipase-Catalyzed Transesterification: Lipases can also be used for transesterification reactions, where an existing ester is exchanged with a new alcohol. nih.gov This can be used in a kinetic resolution context to separate racemic esters.

The use of immobilized enzymes is often preferred in these processes as it allows for easy separation of the catalyst from the reaction mixture and enables its reuse, making the process more cost-effective and sustainable. nih.govacs.org

Derivatization and Analog Synthesis of (Z)-dec-2-enoic acid methyl ester

The structural modification of (Z)-dec-2-enoic acid methyl ester is a key strategy for exploring and optimizing its biological activities and for creating novel compounds with tailored properties. These modifications can be broadly categorized into three main areas: transformations involving the alkene (carbon-carbon double bond) moiety, alterations to the ester functional group, and variations in the carbon chain length and branching.

Modification of the Alkene Moiety

The carbon-carbon double bond in (Z)-dec-2-enoic acid methyl ester is a prime site for chemical derivatization. A variety of reactions can be employed to introduce new functional groups or to alter the stereochemistry of the molecule.

Common reactions targeting the double bond of unsaturated fatty acid esters include:

Hydrogenation: The double bond can be reduced to a single bond through catalytic hydrogenation, yielding the saturated derivative, methyl decanoate. This process eliminates the cis/trans isomerism and results in a more flexible carbon chain.

Halogenation: The addition of halogens, such as iodine, across the double bond is a well-established reaction for unsaturated fatty acids. wikipedia.org This can lead to the formation of di-halogenated derivatives.

Epoxidation: The double bond can be converted to an epoxide ring through reaction with a peroxy acid. This transformation introduces a reactive three-membered ring that can be further functionalized.

Ozonolysis: Cleavage of the double bond through ozonolysis is a powerful tool for generating shorter-chain aldehydes and carboxylic acids. wikipedia.org For (Z)-dec-2-enoic acid methyl ester, this would result in the formation of octanal (B89490) and a glyoxylic acid derivative.

Isomerization: The (Z) or cis configuration of the double bond can be isomerized to the (E) or trans configuration, yielding (E)-dec-2-enoic acid methyl ester. wikipedia.org This change in stereochemistry can have significant effects on the molecule's physical properties and biological activity.

These modifications allow for the synthesis of a diverse range of analogs with altered electronic and steric properties at the C2-C3 position.

Table 1: Examples of Alkene Moiety Modifications and Potential Products

| Reaction | Reagent(s) | Potential Product |

|---|---|---|

| Hydrogenation | H₂, Pd/C | Methyl decanoate |

| Iodination | I₂ | Methyl 2,3-diiododecanoate |

| Epoxidation | m-CPBA | Methyl (2R,3S)-2,3-epoxydecanoate |

| Ozonolysis | 1. O₃ 2. DMS | Octanal and methyl glyoxylate |

Ester Group Modifications

The methyl ester group of (Z)-dec-2-enoic acid methyl ester can be readily transformed into a variety of other functional groups, providing another avenue for analog synthesis.

Key transformations of the ester group include:

Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the parent carboxylic acid, (Z)-dec-2-enoic acid. aocs.org This introduces a carboxylic acid moiety that can participate in a wider range of biological interactions.

Transesterification: The methyl group can be exchanged for other alkyl or aryl groups by reacting the ester with an excess of a different alcohol in the presence of an acid or base catalyst. organic-chemistry.org This allows for the synthesis of a series of esters with varying steric bulk and electronic properties. For instance, ethyl (Z)-dec-2-enoate can be synthesized using ethanol.

Reduction: The ester can be reduced to the corresponding primary alcohol, (Z)-dec-2-en-1-ol, using a strong reducing agent like lithium aluminum hydride. wikipedia.orgpurdue.edu This removes the carbonyl group and introduces a hydroxyl group.

Amidation: Reaction with amines can convert the ester into the corresponding amide. This introduces a nitrogen atom and the potential for hydrogen bonding, which can significantly alter the molecule's properties.

These modifications are crucial for investigating the role of the ester functionality in the biological activity of the parent compound.

Table 2: Examples of Ester Group Modifications and Potential Products

| Reaction | Reagent(s) | Potential Product |

|---|---|---|

| Hydrolysis | H₂O, H⁺ or OH⁻ | (Z)-dec-2-enoic acid |

| Transesterification | Ethanol, H⁺ | Ethyl (Z)-dec-2-enoate |

| Reduction | LiAlH₄ | (Z)-dec-2-en-1-ol |

Chain Length and Branching Variations

Altering the length of the carbon chain and introducing branching are common strategies in medicinal chemistry to modulate lipophilicity and to probe the binding pocket of biological targets.

Approaches to vary the chain length and branching include:

Synthesis of Homologs: Analogs with shorter or longer carbon chains can be synthesized. For example, (Z)-oct-2-enoic acid methyl ester (shorter chain) or (Z)-dodec-2-enoic acid methyl ester (longer chain) can be prepared to investigate the effect of chain length on activity.

Introduction of Branching: Methyl or other alkyl groups can be introduced at various positions along the carbon chain. This can be achieved through multi-step synthetic sequences, often starting from smaller, branched building blocks. For example, a methyl group could be introduced at the C3 position to give methyl (Z)-3-methyldec-2-enoate. researchgate.net

These modifications can influence how the molecule interacts with cell membranes and target proteins.

Table 3: Examples of Chain Length and Branching Variations

| Modification | Example Compound |

|---|---|

| Shorter Chain | (Z)-oct-2-enoic acid methyl ester |

| Longer Chain | (Z)-dodec-2-enoic acid methyl ester |

Biosynthesis and Metabolic Pathways of Z Dec 2 Enoic Acid Methyl Ester

Precursor Identification and Elucidation of Biosynthetic Building Blocks

The journey of biosynthesis for (Z)-dec-2-enoic acid methyl ester commences with fundamental precursor molecules derived from primary metabolism. The carbon backbone of this C10 unsaturated fatty acid ester is assembled through the well-established fatty acid synthesis (FAS) pathway. The initial building block for this process is acetyl-CoA .

Through a series of condensation reactions, the fatty acid chain is elongated. For a ten-carbon chain, the key intermediate is decanoyl-acyl carrier protein (decanoyl-ACP) . This molecule represents the saturated C10 precursor that is poised for the crucial desaturation step leading to the formation of the decenoic acid backbone.

Enzymatic Steps in (Z)-dec-2-enoic acid methyl ester Formation

The transformation of the saturated precursor into the final methylated unsaturated product is a multi-step process catalyzed by specific classes of enzymes.

Desaturase Enzymes and Their Roles

The introduction of the characteristic cis double bond at the second carbon position (C-2) is a critical step. This is accomplished by desaturase enzymes. In general, fatty acid desaturases are responsible for creating double bonds in fatty acyl chains. frontiersin.org There are two primary pathways for the synthesis of unsaturated fatty acids in bacteria: an oxygen-dependent pathway that utilizes desaturase enzymes and an oxygen-independent (anaerobic) pathway. nih.gov

Desaturases in the oxygen-dependent pathway are typically diiron-containing enzymes that catalyze the regioselective and stereoselective removal of hydrogen atoms from a fatty acyl substrate to form a cis double bond. nih.gov While common desaturases like the stearoyl-ACP desaturase (SAD) act on longer-chain fatty acids such as stearic acid (18:0) to produce oleic acid (18:1), the specific desaturase responsible for acting on a C10 substrate to yield a cis-2-decenoyl intermediate is a subject of ongoing research. frontiersin.org In some organisms, both aerobic and anaerobic pathways for unsaturated fatty acid synthesis can coexist. nih.gov

Methyltransferase Activities

Following the formation of (Z)-dec-2-enoic acid, the final step in the biosynthesis of the target compound is the addition of a methyl group to the carboxyl end of the fatty acid. This reaction is catalyzed by a fatty acid O-methyltransferase (FAMT) . These enzymes utilize S-adenosyl-L-methionine (SAM) as the methyl donor. The general reaction is as follows:

S-adenosyl-L-methionine + (Z)-dec-2-enoic acid ⇌ S-adenosyl-L-homocysteine + (Z)-dec-2-enoic acid methyl ester gsea-msigdb.org

While the existence and general function of FAMTs are known, the specific enzyme that exhibits substrate preference for (Z)-dec-2-enoic acid has not been definitively characterized.

Reductase and Synthase Mechanisms

The biosynthesis of an unsaturated fatty acid like (Z)-dec-2-enoic acid primarily involves desaturation rather than reduction at the double bond site. In fact, reductase enzymes such as cis-2-enoyl-CoA reductase and trans-2-enoyl-CoA reductase are typically involved in the saturation of double bonds during fatty acid degradation or the final step of fatty acid elongation, respectively. wikipedia.orgnih.govnih.gov Therefore, their direct role in the synthesis of the unsaturated backbone of (Z)-dec-2-enoic acid is unlikely.

The term "synthase" in this context would refer to the entire enzymatic complex responsible for building the fatty acid chain, known as the fatty acid synthase (FAS) complex. This complex orchestrates the step-wise addition of two-carbon units from malonyl-ACP to the growing acyl chain, ultimately producing the decanoyl-ACP precursor. wikipedia.org

Genetic Regulation of (Z)-dec-2-enoic acid methyl ester Biosynthesis

The production of (Z)-dec-2-enoic acid methyl ester is tightly controlled at the genetic level to ensure its synthesis occurs at the appropriate time and in the required amounts.

Gene Cluster Identification and Characterization

The genes encoding the enzymes necessary for a specific biosynthetic pathway are often located together on the chromosome in a functional unit known as a gene cluster. This co-localization facilitates the coordinated expression of these genes.

To date, a specific gene cluster dedicated to the biosynthesis of (Z)-dec-2-enoic acid methyl ester has not been identified. However, research into the genetics of fatty acid biosynthesis in various organisms provides a framework for future discovery. For instance, studies on the plant Perilla frutescens have identified numerous genes related to fatty acid synthesis, including those for desaturases and acyl-related enzymes. nih.gov Similarly, the KEGG (Kyoto Encyclopedia of Genes and Genomes) pathway database contains information on the genes involved in the general biosynthesis of unsaturated fatty acids. gsea-msigdb.org The identification of a gene cluster for (Z)-dec-2-enoic acid methyl ester would require genomic analysis of an organism known to produce this compound, followed by functional characterization of the candidate genes.

Transcriptional and Translational Control Mechanisms

The regulation of fatty acid biosynthesis, including unsaturated forms, is a complex process controlled at both the transcriptional and translational levels. While specific regulatory mechanisms for (Z)-dec-2-enoic acid methyl ester have not been identified, general principles of fatty acid metabolism provide a framework for its potential control.

Transcriptional Control:

The expression of genes encoding enzymes involved in fatty acid synthesis is tightly regulated by various transcription factors. In eukaryotes, key regulators include:

Sterol Regulatory Element-Binding Proteins (SREBPs): These transcription factors are crucial for the regulation of genes involved in lipid and cholesterol homeostasis. SREBP-1c, in particular, is a master regulator of fatty acid synthesis, activating the transcription of genes such as acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS).

Carbohydrate Response Element-Binding Protein (ChREBP): This transcription factor is activated in response to high carbohydrate levels and stimulates the expression of genes involved in glycolysis and de novo lipogenesis.

In prokaryotes, the FadR transcriptional regulator is a key player. It represses the genes of the fatty acid degradation (fad) regulon in the absence of fatty acids. Conversely, when fatty acids are present, they bind to FadR, causing its dissociation from DNA and allowing the transcription of the fad genes.

Translational Control:

Post-transcriptional regulation, including translational control, adds another layer of complexity to the control of fatty acid metabolism. This can occur through mechanisms such as:

MicroRNAs (miRNAs): These small non-coding RNAs can bind to messenger RNA (mRNA) molecules, leading to their degradation or the inhibition of their translation into proteins. Several miRNAs have been implicated in the regulation of lipid metabolism by targeting key enzymes and transcription factors.

RNA-binding proteins (RBPs): These proteins can bind to specific sequences in mRNA molecules, influencing their stability, localization, and translation efficiency.

Comparative Biosynthetic Pathway Analysis Across Diverse Organisms

A direct comparative analysis of the biosynthetic pathway for (Z)-dec-2-enoic acid methyl ester across diverse organisms is not possible due to the lack of specific pathway information for this compound. However, a comparative look at the general biosynthesis of unsaturated fatty acids and their methyl esters in different life domains reveals both conserved and divergent strategies.

General Principles of Unsaturated Fatty Acid Biosynthesis:

Aerobic Pathway: Most eukaryotes and many bacteria utilize an oxygen-dependent pathway to introduce double bonds into fatty acids. This involves the action of fatty acyl-CoA desaturases, which are membrane-bound enzymes that use molecular oxygen and a reducing agent (like NADH or NADPH) to create a double bond at a specific position.

Anaerobic Pathway: Many bacteria employ an oxygen-independent pathway for the synthesis of unsaturated fatty acids. This pathway involves a key enzyme, β-hydroxydecanoyl-ACP dehydrase (FabA), which introduces a double bond during the elongation cycle of fatty acid synthesis.

Esterification to Form Methyl Esters:

The final step in the formation of a fatty acid methyl ester is the esterification of the fatty acid with methanol (B129727). This reaction can be catalyzed by various enzymes, including lipases and acyl-CoA:methanol acyltransferases. The presence and specificity of these enzymes would vary between organisms.

Hypothetical Variations in the Biosynthesis of (Z)-dec-2-enoic acid methyl ester:

Insects: Insects are known to produce a wide variety of fatty acid derivatives that function as pheromones and signaling molecules. The biosynthesis in insects might involve specialized desaturases and methyltransferases.

Plants: Plants synthesize a diverse array of fatty acids. The pathway to (Z)-dec-2-enoic acid methyl ester in a plant species would likely involve plastid-localized fatty acid synthesis followed by modification and esterification in the cytoplasm or endoplasmic reticulum.

Bacteria: Bacteria could potentially synthesize this compound through either the aerobic or anaerobic pathway for unsaturation, followed by an esterification step. The specific enzymes would be unique to the bacterial species.

Without direct research, any comparison remains speculative. The table below outlines a hypothetical comparison based on general metabolic knowledge.

| Organism Group | Potential Unsaturation Pathway | Potential Esterification Enzyme |

| Bacteria | Aerobic (Desaturase) or Anaerobic (e.g., FabA-like) | Acyl-CoA:methanol acyltransferase |

| Plants | Aerobic (Fatty acyl-ACP or -CoA desaturase) | Lipase (B570770) or other esterase |

| Insects | Aerobic (Desaturase) | Methyltransferase |

Biodegradation and Environmental Fate of (Z)-dec-2-enoic acid methyl ester

Specific studies on the biodegradation and environmental fate of (Z)-dec-2-enoic acid methyl ester are scarce. However, the degradation of fatty acid methyl esters (FAMEs) in general is a well-studied process, providing a basis for understanding the likely environmental breakdown of this compound. FAMEs are generally considered to be readily biodegradable in both terrestrial and aquatic environments.

Microbial Degradation Pathways

Microorganisms play a central role in the degradation of FAMEs. The primary pathway involves two main steps: hydrolysis of the ester bond and subsequent degradation of the resulting fatty acid and methanol.

Ester Hydrolysis: The initial step is the enzymatic hydrolysis of the methyl ester bond, catalyzed by microbial lipases or esterases. This reaction cleaves the molecule into (Z)-dec-2-enoic acid and methanol.

(Z)-dec-2-enoic acid methyl ester + H₂O → (Z)-dec-2-enoic acid + Methanol

Fatty Acid Degradation: The resulting unsaturated fatty acid, (Z)-dec-2-enoic acid, is then degraded through the β-oxidation pathway. This involves a series of enzymatic reactions that sequentially remove two-carbon units in the form of acetyl-CoA. For unsaturated fatty acids like dec-2-enoic acid, additional enzymes such as isomerases and reductases are required to handle the double bond and allow the molecule to fully enter the β-oxidation spiral. The acetyl-CoA produced can then enter the citric acid cycle for energy production.

Methanol Metabolism: The methanol released during hydrolysis is a simple alcohol that is readily metabolized by a wide range of microorganisms. It is typically oxidized to formaldehyde, then to formate, and finally to carbon dioxide.

A variety of bacteria and fungi possessing lipolytic and hydrocarbon-degrading capabilities are expected to be able to degrade (Z)-dec-2-enoic acid methyl ester.

Enzymatic Hydrolysis and Oxidation in Environmental Systems

In addition to microbial action, enzymatic processes in the broader environment contribute to the breakdown of (Z)-dec-2-enoic acid methyl ester.

Enzymatic Hydrolysis: Extracellular enzymes present in soil and water, originating from bacteria, fungi, and other organisms, can facilitate the hydrolysis of the ester bond. The rate of this hydrolysis is dependent on factors such as temperature, pH, and the presence of these enzymes. A study on the enzymatic hydrolysis of methyl esters of short-chain alkene and alkyne carboxylic acids demonstrated the general capability of enzymes to process such molecules. nih.gov

Oxidation: The unsaturated nature of (Z)-dec-2-enoic acid makes it susceptible to oxidation.

Abiotic Oxidation: Autoxidation can occur in the presence of oxygen, light, and trace metals, leading to the formation of hydroperoxides and other oxidation products.

Biotic Oxidation: As mentioned in the microbial degradation section, the primary biotic oxidation pathway is β-oxidation. The double bond at the C2 position is a key feature that will be acted upon by specific enzymes in this pathway.

Biological Activity Mechanisms of Z Dec 2 Enoic Acid Methyl Ester

Receptor Binding and Signaling Pathways

The interaction of (Z)-dec-2-enoic acid methyl ester with specific cellular receptors is a critical first step in initiating a biological response. Although direct ligand-receptor binding studies for this specific methyl ester are not extensively documented, insights can be drawn from related compounds.

Ligand-Receptor Interaction Studies

While specific receptors for (Z)-dec-2-enoic acid methyl ester have not been identified, the parent compound, (Z)-dec-2-enoic acid, is known to act as a signaling molecule in microorganisms, suggesting the presence of cognate receptors or binding proteins that mediate its effects on biofilm formation and dispersal. nih.govresearchgate.net

In a broader context, medium-chain fatty acids and their derivatives have been shown to interact with various receptors. For instance, the saturated counterpart, decanoic acid, acts as a non-competitive antagonist of the AMPA receptor in a voltage- and subunit-dependent manner. This interaction is believed to contribute to the antiseizure effects of the medium-chain triglyceride ketogenic diet. It is plausible that (Z)-dec-2-enoic acid methyl ester could interact with similar or other neuronal receptors, though this remains to be experimentally verified.

Downstream Signaling Cascade Analysis

The activation of downstream signaling cascades is a key consequence of receptor binding. Studies on a related compound, trans-2-decenoic acid ethyl ester (DAEE), have provided valuable insights into potential signaling pathways that might be modulated by (Z)-dec-2-enoic acid methyl ester.

Treatment with DAEE has been shown to significantly activate the extracellular signal-regulated protein kinases 1 and 2 (ERK1/2) in cultured cortical neurons. nih.gov This activation is a crucial part of the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cell proliferation, differentiation, and survival. Furthermore, administration of DAEE in a rat model of spinal cord injury led to an enhanced expression of brain-derived neurotrophic factor (BDNF) mRNA and the anti-apoptotic protein bcl-2 at the injury site. nih.gov These findings suggest that decenoic acid esters can promote neuronal survival and functional recovery through the activation of pro-survival signaling pathways.

| Compound | Observed Effect | Signaling Pathway Implicated | Model System |

| trans-2-decenoic acid ethyl ester | Activation of ERK1/2 | MAPK signaling pathway | Cultured cortical neurons |

| trans-2-decenoic acid ethyl ester | Increased expression of BDNF and bcl-2 | Pro-survival pathways | Rat spinal cord injury model |

Enzyme Modulation and Inhibition Studies

The biological effects of (Z)-dec-2-enoic acid methyl ester may also be mediated through the modulation of enzyme activity. Fatty acids and their esters are known to interact with a variety of enzymes, leading to either inhibition or activation.

Structural Basis of Enzyme Inhibition/Activation

The structural features of (Z)-dec-2-enoic acid methyl ester, including its ten-carbon chain and the cis double bond at the second position, are likely to be critical for its interaction with enzymes. The specific conformation of the molecule will dictate its ability to fit into the active or allosteric sites of target enzymes. While detailed structural studies are pending, the known antimicrobial and biofilm-inhibiting properties of the parent acid suggest that it, and by extension its ester, may interfere with key enzymes involved in bacterial metabolic or signaling pathways.

Cellular and Molecular Targets of (Z)-dec-2-enoic acid methyl ester

The ultimate biological effects of (Z)-dec-2-enoic acid methyl ester are determined by its interactions with various cellular and molecular targets. Based on the activities of its parent acid, the primary targets appear to be related to microbial processes.

(Z)-dec-2-enoic acid is recognized as a fatty acid signaling molecule that can induce the dispersion of established biofilms of both Gram-negative and Gram-positive bacteria. nih.gov It has also been shown to inhibit the formation of new biofilms. researchgate.net A significant finding is its ability to revert persister cells, which are dormant and highly tolerant to antibiotics, to a metabolically active state. This "awakening" of persister cells renders them susceptible to conventional antimicrobial agents.

The likely molecular targets for these effects reside within the bacterial cellular machinery that regulates the transition between planktonic (free-swimming) and biofilm lifestyles. These could include transcriptional regulators, enzymes involved in the synthesis of extracellular polymeric substances, or components of quorum-sensing signaling pathways.

| Biological Process | Effect of (Z)-dec-2-enoic acid | Potential Cellular/Molecular Target |

| Biofilm Formation | Inhibition | Enzymes for extracellular polymeric substance synthesis |

| Biofilm Dispersion | Induction | Regulatory proteins of biofilm structure |

| Persister Cell State | Reversion to active state | Metabolic enzymes, cellular respiration components |

Gene Expression Modulation

While no specific studies have detailed gene expression changes in response to (Z)-dec-2-enoic acid methyl ester, its parent acid, cis-DA, is a well-documented signaling molecule that profoundly modulates gene expression in microorganisms. In the bacterium Pseudomonas aeruginosa, cis-DA is known to regulate a vast network of genes. nih.gov

Research has demonstrated that the cis-DA signaling system governs 666 genes that are crucial for various cellular functions. nih.gov These functions include motility, chemotaxis, cell attachment, and the synthesis of extracellular polymeric substances (EPS) and lipopolysaccharides (LPS). nih.gov Furthermore, it influences virulence, iron uptake, respiration, and the tricarboxylic acid (TCA) cycle. nih.gov The ability of cis-DA to induce such widespread transcriptional changes highlights its role as a key regulator of bacterial lifestyle, particularly the transition from a sessile biofilm state to a motile, planktonic state. Given that the methyl ester can be readily converted to the acid by cellular esterases, it is plausible that it serves as a delivery vehicle for the active signaling molecule, thereby indirectly modulating gene expression.

Table 1: Functional Categories of Genes Regulated by cis-2-Decenoic Acid in P. aeruginosa

| Functional Category | Role in Bacterial Physiology | Reference |

|---|---|---|

| Motility & Chemotaxis | Governs movement towards nutrients or away from toxins. | nih.gov |

| Cell Attachment | Mediates the initial stages of biofilm formation. | nih.gov |

| EPS & LPS Synthesis | Controls the production of the protective biofilm matrix. | nih.gov |

| Virulence | Regulates the expression of factors that cause disease. | nih.gov |

| Iron Uptake & Respiration | Manages essential metabolic and respiratory processes. | nih.gov |

Protein-Protein Interaction Alterations

There is currently no direct scientific evidence or detailed research available that describes the alteration of protein-protein interactions as a specific biological activity mechanism of (Z)-dec-2-enoic acid methyl ester.

Membrane Permeability and Ion Channel Modulation

Specific studies detailing the effects of (Z)-dec-2-enoic acid methyl ester on membrane permeability or its activity as an ion channel modulator are not present in the current body of scientific literature. While fatty acids, in general, are known to influence the properties of lipid bilayers, the specific interactions of this ester have not been characterized.

(Z)-dec-2-enoic acid methyl ester as a Signaling Molecule in Biological Systems

The role of fatty acid esters as chemical messengers is well-established, and (Z)-dec-2-enoic acid methyl ester fits within this paradigm as a semiochemical—a chemical substance that carries a message. These molecules are critical for both inter- and intraspecies communication.

Interspecies Chemical Communication

(Z)-dec-2-enoic acid methyl ester and its parent acid are involved in communication across species and even kingdom boundaries. The parent acid, cis-DA, produced by P. aeruginosa, can induce the dispersion of biofilms formed by a wide range of other bacteria, including both Gram-positive and Gram-negative species, and even the yeast Candida albicans. taylorandfrancis.complos.org This demonstrates a clear role in inter-kingdom signaling, where a molecule from a bacterium can influence the behavior of a fungus. plos.org

In the context of plant-insect interactions, volatile esters are crucial signals. While not always the specific (Z)-2- isomer, various methyl decenoate isomers and related compounds are released by plants and can act as attractants or repellents for insects. nih.gov For example, methyl salicylate, another volatile ester, is released by citrus plants infected with the bacterium Candidatus Liberibacter asiaticus and acts as an attractant for its insect vector, Diaphorina citri. nih.gov This establishes a mechanism where fatty acid-derived esters mediate complex three-way interactions between plants, pathogens, and insects.

Intraspecies Chemical Signaling

Within a single species, (Z)-dec-2-enoic acid methyl ester and its isomers are significant as pheromones, particularly in insects. Pheromones are chemical signals that trigger a social response in members of the same species. Various methyl esters of fatty acids have been identified as key components of insect pheromone blends.

For instance, isomers of methyl decatrienoate serve as aggregation or sex pheromones for several species of stink bugs, including the brown-winged green bug (Plautia stali) and the red-shouldered stink bug (Thyanta pallidovirens). researchgate.net In honeybees (Apis mellifera), the related compound 9-oxodec-trans-2-enoic acid is a major component of the queen pheromone, and its methyl ester is also biologically active. royalsocietypublishing.org Furthermore, a blend of ten different fatty acid methyl and ethyl esters, including methyl palmitate and methyl oleate, constitutes the honeybee brood pheromone, which signals nurse bees to care for the larvae. This highlights the critical role of fatty acid esters in regulating complex social behaviors within an insect colony.

Table 2: Examples of Fatty Acid Esters in Chemical Signaling

| Compound/Class | Organism(s) | Type of Signaling | Biological Function | Reference |

|---|---|---|---|---|

| cis-2-Decenoic Acid | P. aeruginosa, C. albicans, etc. | Interspecies/Inter-kingdom | Induces biofilm dispersion. | taylorandfrancis.complos.org |

| Methyl (E,E,Z)-2,4,6-decatrienoate | Plautia stali (Stink Bug) | Intraspecies (Pheromone) | Aggregation pheromone. | researchgate.net |

| 9-Oxodec-trans-2-enoic acid methyl ester | Apis mellifera (Honeybee) | Intraspecies (Pheromone) | Component of queen pheromone. | royalsocietypublishing.org |

| Fatty Acid Methyl Ester Blend | Apis mellifera (Honeybee) | Intraspecies (Pheromone) | Brood pheromone, inhibits worker ovary development. |

Structure Activity Relationship Sar Studies of Z Dec 2 Enoic Acid Methyl Ester

Impact of Alkene Geometry on Biological Activity

The differential biological activities of (E) (trans) and (Z) (cis) isomers are well-documented for many unsaturated fatty acids and their derivatives. wikipedia.orglibretexts.org The (Z)-isomer, with the alkyl groups on the same side of the double bond, introduces a characteristic kink in the hydrocarbon chain. libretexts.org In contrast, the (E)-isomer has a more linear, extended conformation, similar to that of a saturated fatty acid. wikipedia.org This structural difference can profoundly impact how these molecules interact with cell membranes and protein binding sites. nih.gov

While direct comparative studies on the biological activity of the (E) and (Z) isomers of dec-2-enoic acid methyl ester are not extensively available in the reviewed literature, research on related compounds provides valuable insights. For instance, in a study on verbenone (B1202108) oxime esters, the (E)-isomer exhibited significantly higher antifungal and herbicidal activity compared to its (Z)-stereoisomer, highlighting that geometric isomerism can lead to substantial differences in biological efficacy. researchgate.netnih.gov Specifically, the (E)-isomer of one derivative showed 1.7 to 5.5-fold greater growth inhibition against various fungal species than the (Z)-isomer. researchgate.netnih.gov

In the context of decenoic acid derivatives, the naturally occurring signaling molecule in Pseudomonas aeruginosa, cis-2-decenoic acid (the carboxylic acid analog of the (Z)-ester), is known to induce biofilm dispersion. ulster.ac.uk This suggests that the cis (or Z) configuration is crucial for its specific signaling function in bacteria.

Table 1: Comparison of Properties of (Z) and (E) Isomers

| Property | (Z)-Isomer | (E)-Isomer | Reference |

|---|---|---|---|

| Geometry | Kinked chain | Linear chain | libretexts.org |

| Natural Occurrence | Common in naturally occurring fatty acids | Less common, often a byproduct of industrial processes | wikipedia.org |

| Biological Activity Example (Verbenone Oxime Esters) | Lower antifungal and herbicidal activity | Higher antifungal and herbicidal activity | researchgate.netnih.gov |

| Biofilm Dispersion (Decenoic Acid) | Active | Activity not specified in reviewed literature | ulster.ac.uk |

Role of the Ester Group in Receptor Recognition and Activity

The ester group is a key functional moiety that significantly influences the physicochemical properties and biological activity of fatty acid derivatives. britannica.com It is a polar group that can participate in hydrogen bonding and dipole-dipole interactions, which are crucial for receptor binding. wikipedia.org The esterification of a carboxylic acid to its methyl ester, for instance, alters its polarity, solubility, and bioavailability. nih.gov

The ester group in (Z)-dec-2-enoic acid methyl ester can impact its interaction with biological targets in several ways:

Hydrogen Bond Acceptor: The carbonyl oxygen of the ester can act as a hydrogen bond acceptor, forming interactions with hydrogen bond donors on a receptor, such as the amino acid residues of an enzyme's active site. wikipedia.org

Hydrolysis and Prodrug Potential: Esters can be hydrolyzed by esterases in biological systems to release the corresponding carboxylic acid and alcohol. wikipedia.org This can be a mechanism for the controlled release of an active compound, where the ester serves as a prodrug.

Membrane Permeability: The conversion of a carboxylic acid to an ester generally increases its lipophilicity, which can enhance its ability to cross cell membranes and reach intracellular targets. nih.gov

Studies on other fatty acid esters have shown that the nature of the ester group can modulate biological activity. For example, the esterification of fatty acids is a common strategy in the development of insect pheromones, where the specific ester moiety is critical for recognition by the insect's receptors. nih.gov

Influence of Alkyl Chain Length and Branching on Biological Efficacy

Research on various classes of fatty acid esters has consistently demonstrated a strong correlation between alkyl chain length and biological activity, particularly in the context of antimicrobial properties. nih.govchemrxiv.orgnih.gov

Effect of Branching: Branching in the alkyl chain can also significantly impact biological activity. While not directly studied for (Z)-dec-2-enoic acid methyl ester, research on other lipid-based molecules indicates that branching can alter membrane fluidity and packing, which may influence interactions with membrane-bound proteins.

Table 2: Influence of Alkyl Chain Length on Minimum Inhibitory Concentration (MIC) of (R)-3-Hydroxybutyric Alkyl Esters

| Compound | Alkyl Chain Length | MIC against E. coli (mg/mL) | MIC against S. aureus (mg/mL) | MIC against C. albicans (mg/mL) | MIC against B. subtilis (mg/mL) | Reference |

|---|---|---|---|---|---|---|

| (R)-3-HB-C1 | 1 | > 15.63 | > 15.63 | > 15.63 | > 15.63 | nih.gov |

| (R)-3-HB-C2 | 2 | 15.63 | 15.63 | 7.81 | 7.81 | nih.gov |

| (R)-3-HB-C3 | 3 | 7.81 | 7.81 | 3.91 | 3.91 | nih.gov |

| (R)-3-HB-C4 | 4 | 3.91 | 3.91 | 1.95 | 1.95 | nih.gov |

| (R)-3-HB-C5 | 5 | 1.95 | 1.95 | 0.98 | 0.98 | nih.gov |

| (R)-3-HB-C6 | 6 | 1.95 | 1.95 | 0.98 | 0.98 | nih.gov |

Data extracted from a study on (R)-3-Hydroxybutyric alkyl esters to illustrate the principle.

Stereochemical Requirements for Biological Response

Stereochemistry plays a pivotal role in the biological activity of many molecules, as biological systems are inherently chiral. The three-dimensional arrangement of atoms in a molecule can dramatically affect its ability to fit into the active site of an enzyme or a receptor's binding pocket.

For molecules with chiral centers, different enantiomers can exhibit vastly different biological activities. While (Z)-dec-2-enoic acid methyl ester itself does not possess a chiral center in its core structure, the introduction of substituents or modifications could introduce chirality.

The importance of stereochemistry is evident in the activity of many insect pheromones, which are often fatty acid derivatives. The specific stereoisomer is frequently the only one that is biologically active, as the insect's receptors are highly selective for a particular 3D shape.

Computational Approaches to SAR Prediction and Molecular Docking

Computational methods have become indispensable tools in modern drug discovery and SAR studies. These in silico techniques allow for the prediction of biological activity and the elucidation of molecular interactions at an atomic level, thereby guiding the synthesis and testing of new compounds.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com A QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

The development of a QSAR model for a class of compounds like decenoic acid esters would involve:

Data Set Collection: Gathering a set of molecules with known biological activities.

Descriptor Calculation: Calculating various molecular descriptors for each molecule, which can be constitutional, topological, geometrical, or electronic in nature.

Model Building: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that correlates the descriptors with the biological activity. mdpi.com

Model Validation: Rigorously testing the predictive power of the model using internal and external validation sets.

While a specific QSAR model for (Z)-dec-2-enoic acid methyl ester was not found in the reviewed literature, QSAR studies on other fatty acid derivatives have proven successful in predicting their antimicrobial activities. mdpi.com For instance, a QSAR model for a series of fatty acids and their derivatives against Staphylococcus aureus was developed, providing insights into the structural features that are important for their antibacterial efficacy. mdpi.com

Molecular Dynamics Simulations of Ligand-Target Interactions

Extensive literature searches for molecular dynamics (MD) simulations specifically focused on the interactions between (Z)-dec-2-enoic acid methyl ester and its biological targets have not yielded any dedicated studies. While research exists on the broader class of fatty acid methyl esters and related decenoic acid isomers, detailed computational analyses, including MD simulations that elucidate the binding modes, key amino acid interactions, and binding affinities for (Z)-dec-2-enoic acid methyl ester, are not available in the reviewed scientific literature.

The field of computational chemistry and molecular modeling, particularly through techniques like molecular dynamics simulations, offers powerful tools to understand the intricate dance between a ligand, such as (Z)-dec-2-enoic acid methyl ester, and its protein target at an atomic level. These simulations can predict the stability of the ligand-protein complex, map out the crucial amino acid residues involved in the binding, and calculate theoretical binding energies. This information is invaluable for understanding the structure-activity relationship (SAR) and for the rational design of more potent and selective molecules.

Although no specific MD simulation data can be presented for (Z)-dec-2-enoic acid methyl ester, the general principles of such studies on similar molecules, like other fatty acid esters, often reveal the importance of hydrophobic interactions between the aliphatic chain of the fatty acid and nonpolar residues in the binding pocket of the target protein. The ester group can also participate in hydrogen bonding or polar interactions.

The absence of specific MD simulation studies for (Z)-dec-2-enoic acid methyl ester highlights a gap in the current body of research and presents an opportunity for future investigations to explore its molecular interactions and better understand its biological activity.

Ecological Roles and Applied Biological Research of Z Dec 2 Enoic Acid Methyl Ester

Role in Insect Chemical Ecology

The intricate chemical communication systems of insects often involve a diverse array of volatile and non-volatile compounds that mediate critical behaviors. Fatty acids and their derivatives are known to play various roles in these interactions.

While there is a lack of direct scientific literature identifying (Z)-dec-2-enoic acid methyl ester as a specific pheromonal component in insects, other isomers and derivatives of decenoic acid are well-documented as crucial insect pheromones. For instance, the queen substance of the honey bee (Apis mellifera), 9-oxo-trans-2-decenoic acid, is a key pheromone that regulates social structure and mating behavior. nih.gov The cis isomer, cis-9-oxo-2-decenoic acid, has also been synthesized and evaluated for its pheromonal and masking activities in honey bees. nih.gov

The biosynthesis of insect sex pheromones often involves the modification of fatty acids. frontiersin.orgfrontiersin.org Lepidopteran sex pheromones, for example, are typically C10-C18 straight-chain hydrocarbons derived from fatty acids, with modifications such as the introduction of double bonds and the addition of functional groups like alcohols, aldehydes, and acetates. frontiersin.org The process can involve fatty acid desaturation, reduction, chain-shortening, and esterification. nih.gov Given this biochemical context, it is plausible that (Z)-dec-2-enoic acid methyl ester could function as a pheromone or a precursor in some insect species, though specific examples are yet to be documented.

Research on other fatty acid methyl esters has highlighted their importance. For example, in the navel orangeworm (Amyelois transitella), various fatty acid methyl esters, including monounsaturated C16 esters, are found in the pheromone gland and are precursors to pheromone components. nih.gov

Table 1: Examples of Decenoic Acid Derivatives and Related Compounds in Insect Pheromone Communication

| Compound | Insect Species | Role |

| 9-oxo-trans-2-decenoic acid | Honey Bee (Apis mellifera) | Queen substance, social and sex pheromone nih.gov |

| cis-9-oxo-2-decenoic acid | Honey Bee (Apis mellifera) | Evaluated for pheromonal activity nih.gov |

| (Z)-7-dodecenyl acetate (B1210297) | Various Plusiinae moths | Key pheromone component frontiersin.org |

| (Z)-5-dodecenyl acetate | Rice Looper (Plusia festucae) | Key pheromone component frontiersin.org |

Currently, there is no direct evidence linking (Z)-dec-2-enoic acid methyl ester to specific host-plant interactions. However, fatty acids and their derivatives are known to be important cues for herbivorous insects in selecting their host plants. plos.org The nutritional quality of a host plant, which includes its fatty acid profile, is a critical factor for the growth, development, and reproductive success of insects. jeb.co.in

Unsaturated fatty acids, in particular, play a regulatory role in plant defense against herbivores. plantprotection.pl The composition of fatty acids in a plant can influence its suitability as a host. For instance, studies on the mountain pine beetle and its symbiotic fungus have shown that the fatty acid composition of pine species is a crucial factor in host acceptance and colonization. plos.org Similarly, the fatty acid profile of milkweed species is important for specialist predators like the monarch butterfly. sicb.org

Volatile fatty acid esters can also be part of the complex blend of scents that attract insects to their host plants. Yeast volatomes, which can be associated with plants, have been found to contain various esters, including ethyl (2E,4Z)-deca-2,4-dienoate (pear ester), that attract insect herbivores. asm.org While (Z)-dec-2-enoic acid methyl ester has not been specifically implicated, the general role of fatty acid esters in mediating these interactions is well-established.

The role of (Z)-dec-2-enoic acid methyl ester in predator-prey dynamics and insect defense mechanisms is not specifically documented. However, fatty acids and their esters are known to be integral to insect defense. Cuticular lipids, which include free fatty acids and their esters, form a protective barrier against entomopathogenic fungi and other microorganisms. nih.govfrontiersin.org

Studies on the blowfly Calliphora vomitoria have identified various fatty acid methyl esters in its cuticle, which exhibit antifungal activity. cambridge.org In the larvae of Zophobas morio, infection by the fungus Metarhizium flavoviride leads to a significant increase in the content of fatty acid methyl esters in the fat body, suggesting a defensive role. nih.govresearchgate.net The antimicrobial activity of fatty acids is a recognized component of insect immunity, with different fatty acids showing varying levels of effectiveness against different pathogens. nih.gov

Furthermore, some fatty acid derivatives can act as repellents. For example, coconut fatty acid methyl esters have been shown to have a repellent effect on the winged forms of the aphid Myzus persicae. mdpi.com This suggests that (Z)-dec-2-enoic acid methyl ester could potentially have a similar defensive function, although this remains to be experimentally verified.

Interkingdom Signaling and Microbial Interactions

While direct research on (Z)-dec-2-enoic acid methyl ester in microbial interactions is sparse, extensive studies on its corresponding acid, cis-2-decenoic acid, have demonstrated its significant role as a signaling molecule that influences the behavior of both bacteria and fungi.

Cis-2-decenoic acid is part of a family of diffusible signal factors (DSFs) that mediate communication between bacteria. apsnet.orgtandfonline.com Originally identified in the plant pathogen Xanthomonas campestris, these fatty acid signals are now known to be produced by a range of bacteria, including the human pathogen Pseudomonas aeruginosa. apsnet.orgfrontiersin.org In P. aeruginosa, cis-2-decenoic acid acts as a biofilm dispersal autoinducer. mdpi.com

This signaling molecule has been shown to be involved in inter-kingdom signaling, modulating the behavior of fungi. frontiersin.org The ability of bacteria to produce such signals can influence their interactions with plants and other microorganisms in the rhizosphere and phyllosphere. The production of these signaling molecules can regulate virulence, biofilm formation, and ecological competence, all of which are critical aspects of plant-microbe interactions. frontiersin.orgmdpi.com

Cis-2-decenoic acid has been extensively studied for its ability to modulate the growth and behavior of a wide range of microorganisms. It is known to induce the dispersal of established biofilms of both Gram-positive and Gram-negative bacteria, as well as the yeast Candida albicans. nih.gov This dispersal is achieved by signaling the transition from a sessile biofilm state to a planktonic, free-swimming state. nih.gov

Beyond biofilm dispersal, cis-2-decenoic acid can also inhibit the initial formation of biofilms. nih.gov At higher concentrations, it has been shown to inhibit the growth of bacteria such as methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Furthermore, it can act synergistically with conventional antibiotics, enhancing their efficacy and even reverting antibiotic-tolerant persister cells to a more susceptible state. nih.govasm.orgmemphis.edu This effect is partly attributed to its ability to increase the permeability of the bacterial cell membrane. austinpublishinggroup.com

The antifungal properties of decenoic acid derivatives have also been noted. Studies on various 2-alkynoic acids and their methyl esters have demonstrated their toxicity to several fungal species, including Aspergillus niger and Candida albicans. oup.com This suggests that (Z)-dec-2-enoic acid methyl ester could also possess antifungal properties, a hypothesis that warrants further investigation.

Table 2: Effects of cis-2-Decenoic Acid on Various Microorganisms

| Microorganism | Effect of cis-2-Decenoic Acid | Reference(s) |

| Pseudomonas aeruginosa | Induces biofilm dispersal, inhibits biofilm formation, reverts persister cells. | mdpi.comnih.govasm.org |

| Staphylococcus aureus (including MRSA) | Inhibits biofilm formation and growth, enhances antibiotic efficacy. | nih.govnih.govaustinpublishinggroup.com |

| Escherichia coli | Induces biofilm dispersal, reverts persister cells. | nih.govasm.org |

| Klebsiella pneumoniae | Eradicates mixed-species biofilms in combination with antibiotics. | nih.gov |

| Bacillus subtilis | Removes preformed biofilms. | nih.gov |

| Salmonella enterica | Removes preformed biofilms. | nih.gov |

| Candida albicans | Induces biofilm dispersal, inhibited by some decenoic acid analogs. | nih.govoup.com |

Marine Chemical Ecology Applications

Fatty acid methyl esters (FAMEs) are known to be produced by various marine organisms and can play significant roles in chemical communication and interaction.

Marine algae produce a diverse array of volatile organic compounds, including FAMEs, which can act as signaling molecules, or semiochemicals, in the marine environment. Although (Z)-dec-2-enoic acid methyl ester has not been definitively identified as a signaling molecule from algae, the presence of other FAMEs in algal volatile bouquets suggests a potential role. For instance, studies on the volatile composition of various seaweeds have identified a range of FAMEs. core.ac.ukmdpi.comcsuohio.edu These compounds can be involved in processes such as defense against herbivores, competition with other algae, and influencing the settlement of other organisms. ifremer.fr

The parent acid, cis-2-decenoic acid, is a known signaling molecule in bacteria, where it induces the dispersion of biofilms. This raises the possibility that its esterified form could have similar or related signaling functions in the complex chemical environment of the ocean.

Table 1: Examples of Fatty Acid Methyl Esters Identified in Marine Algae

| Compound Name | Algal Source (Example) | Potential Role |

| Hexadecanoic acid, methyl ester | Gracilaria species | Chemotaxonomic marker |

| 9-Octadecenoic acid, methyl ester | Gracilaria species | Chemotaxonomic marker |

| Methyl palmitate | Coccomyxa subglobosa | Component of algal lipids |

| Methyl stearate | Coccomyxa subglobosa | Component of algal lipids |

This table showcases the diversity of FAMEs in algae, suggesting a potential for other related compounds like (Z)-dec-2-enoic acid methyl ester to be present and have ecological functions.

Marine invertebrates also utilize a wide range of chemical cues for communication, including finding mates, locating food, and avoiding predators. Fatty acids and their derivatives are among the compounds implicated in these interactions. ifremer.fr While there is no direct evidence of (Z)-dec-2-enoic acid methyl ester being involved in marine invertebrate interactions, the general importance of lipids and their derivatives in marine chemical ecology makes it a plausible candidate for such a role.

Potential as a Semiochemical in Pest Management Strategies

Semiochemicals, which are chemicals that convey a signal between organisms, are increasingly being explored as environmentally friendly alternatives to conventional pesticides. core.ac.uknih.gov Unsaturated esters, such as (Z)-dec-2-enoic acid methyl ester, are a well-established class of insect semiochemicals, particularly as pheromones. nih.govjst.go.jpnih.gov

The development of attractants and repellents is a key strategy in pest management. Attractants can be used in traps for monitoring or mass trapping of pests, while repellents can be used to protect crops. Several fatty acid methyl esters have been investigated for these properties. For example, a blend of fatty acid methyl esters from coconut oil has been shown to have a repellent effect on aphids.

Given that insect responses to semiochemicals can be highly specific to the stereochemistry and position of double bonds, it is conceivable that (Z)-dec-2-enoic acid methyl ester could act as either an attractant or a repellent for certain insect species. However, specific studies to determine its activity are currently lacking.

One of the most successful applications of semiochemicals in pest control is mating disruption, where a synthetic pheromone is released into the environment to confuse males and prevent them from locating females. core.ac.uk Many insect sex pheromones are unsaturated esters. nih.govjst.go.jpnih.gov For instance, a related compound, (Z)-3-decenyl hexanoate, which is derived from (Z)-3-decenoic acid, has been identified as a male-produced pheromone in the moth Leucoptera sinuella.

The structural similarity of (Z)-dec-2-enoic acid methyl ester to known insect pheromones suggests it could potentially interfere with the chemical communication of certain pest species. By disrupting their ability to find mates or locate food sources, this compound could serve as a valuable tool in integrated pest management programs. Further research is needed to screen this compound for activity against various insect pests.

Table 2: Examples of Unsaturated Esters Acting as Insect Semiochemicals

| Compound Name | Insect Species (Example) | Function |

| (Z)-3-Decenyl hexanoate | Leucoptera sinuella | Male-produced pheromone |

| Ethyl laurate | Bactrocera dorsalis | Female-specific aphrodisiac and anti-aphrodisiac |

| Ethyl myristate | Bactrocera dorsalis | Female-specific aphrodisiac and anti-aphrodisiac |

| Ethyl palmitate | Bactrocera dorsalis | Female-specific aphrodisiac and anti-aphrodisiac |

This table provides examples of the diverse roles of unsaturated esters in insect chemical communication, highlighting the potential for (Z)-dec-2-enoic acid methyl ester to have similar functions.

Advanced Research Methodologies and Future Perspectives

Isotopic Labeling Studies for Biosynthetic Pathway Tracing

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules within an organism. nih.gov By introducing compounds containing stable isotopes (e.g., ¹³C or ²H) and tracking their incorporation into other molecules, researchers can definitively map out biosynthetic pathways. nih.gov For (Z)-dec-2-enoic acid methyl ester, this method can be used to identify its precursors and the sequence of enzymatic reactions that lead to its formation. nih.gov

For instance, cells or organisms could be supplied with ¹³C-labeled glucose or fatty acids. nih.gov By analyzing the resulting (Z)-dec-2-enoic acid methyl ester and its intermediates using mass spectrometry, the pattern of ¹³C incorporation can reveal the carbon sources and the specific biochemical transformations involved. nih.gov This approach has been successfully used to study fatty acid metabolism in various contexts and can be directly applied to unravel the de novo synthesis or modification pathways leading to (Z)-dec-2-enoic acid methyl ester. nih.gov

Genetic Engineering Approaches for Enhanced Production or Pathway Elucidation

Genetic engineering offers the potential to both elucidate the biosynthetic pathway of (Z)-dec-2-enoic acid methyl ester and to enhance its production for various applications. earth.comnih.govallianceforscience.org By manipulating the genes identified through transcriptomics, researchers can confirm their function and potentially create bio-factories for this valuable compound. isaaa.orgusda.gov

One approach involves expressing candidate genes in a host organism that does not normally produce the compound, such as yeast or certain plants. oup.com If the host then begins to produce (Z)-dec-2-enoic acid methyl ester or its precursors, it confirms the function of the introduced genes. nih.gov This strategy has been successfully used to produce moth pheromones in engineered tobacco and camelina plants. earth.comallianceforscience.org

Furthermore, genetic engineering can be used to increase the yield of (Z)-dec-2-enoic acid methyl ester in its native producer or in a heterologous host. This can be achieved by overexpressing key biosynthetic enzymes or by knocking out competing metabolic pathways. These advancements could lead to a sustainable and cost-effective source of this compound for use in pest management or other applications. isaaa.orgusda.gov

Development of High-Throughput Screening Assays for (Z)-dec-2-enoic acid methyl ester Analogues

High-throughput screening (HTS) allows for the rapid testing of large numbers of chemical compounds for a specific biological activity. nih.gov In the context of (Z)-dec-2-enoic acid methyl ester, HTS can be used to discover novel analogues with enhanced or modified properties. For example, HTS assays could be developed to identify compounds that are more potent attractants for specific insect species or that have a longer-lasting effect in the environment.

These assays often rely on cell-based systems where the receptor for (Z)-dec-2-enoic acid methyl ester is expressed. biorxiv.org The binding of an analogue to the receptor can trigger a measurable signal, such as a change in fluorescence or luminescence. mdpi.com This allows for the rapid screening of thousands of compounds to identify promising candidates for further development. The development of robotic systems for sample handling and data analysis has made HTS a powerful tool in chemical biology and drug discovery. nih.gov

Computational Chemistry and Machine Learning in (Z)-dec-2-enoic acid methyl ester Research

The application of computational chemistry and machine learning is poised to revolutionize the study of (Z)-dec-2-enoic acid methyl ester, offering predictive insights into its biological functions and paving the way for the design of novel, structurally related compounds with enhanced or specific activities. These in silico approaches can significantly accelerate the research and development cycle by prioritizing experimental work on the most promising candidates.

Predictive Modeling of Biological Activity

Predictive modeling, utilizing machine learning algorithms, can forecast the biological activity of molecules like (Z)-dec-2-enoic acid methyl ester. wikipedia.orgusda.gov This is typically achieved by developing Quantitative Structure-Activity Relationship (QSAR) models. These models establish a mathematical correlation between the chemical structure of a compound and its biological effect.

For instance, studies on decanoic acid derivatives have successfully employed QSAR and in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies to predict their antimicrobial potential. targetmol.com A similar approach could be applied to (Z)-dec-2-enoic acid methyl ester and a library of its virtual analogues. By calculating a range of molecular descriptors (e.g., electronic, steric, and topological properties), machine learning models such as random forest or gradient boosting regression can be trained on existing experimental data to predict activities like biofilm inhibition or antifungal efficacy. wikipedia.orgusda.gov This would enable high-throughput screening of virtual compounds, identifying those with the highest probability of potent biological activity before committing to their chemical synthesis and laboratory testing.

Table 1: Potential Applications of Predictive Modeling for (Z)-dec-2-enoic acid methyl ester

| Modeling Technique | Predicted Property | Potential Application |

| QSAR | Antimicrobial Activity | Development of new antibacterial or antifungal agents. |

| Molecular Docking | Enzyme Inhibition | Identification of potential protein targets for therapeutic intervention. mdpi.comtexilajournal.com |

| ADMET Prediction | Pharmacokinetic Profile | Early-stage assessment of drug-likeness for non-clinical applications. targetmol.com |

| Machine Learning | Biofilm Dispersal Efficacy | Optimization of structures for antibiofilm applications. targetmol.com |

De Novo Design of Novel Analogues

Beyond predicting the activity of existing or slightly modified compounds, computational methods allow for the de novo design of entirely new molecules. This process involves using algorithms to generate novel chemical structures that are optimized to fit a specific biological target or to possess a desired set of properties.

The principles of de novo design, often applied in cancer research to target enzymes like fatty acid synthase nih.govnih.gov, can be adapted for (Z)-dec-2-enoic acid methyl ester. For example, if a protein receptor responsible for its biofilm dispersal activity is identified, its three-dimensional structure can be used as a template. Design algorithms could then "grow" new molecules within the receptor's binding site, exploring a vast chemical space to create novel analogues of (Z)-dec-2-enoic acid methyl ester with potentially higher binding affinity and, consequently, greater efficacy. This approach is not limited to a single target; it can also be used to design compounds with optimized multi-target activities or improved physicochemical properties for specific applications, such as enhanced stability for use in agricultural formulations.

Interdisciplinary Approaches to (Z)-dec-2-enoic acid methyl ester Research

The full potential of (Z)-dec-2-enoic acid methyl ester can be unlocked through research that transcends traditional disciplinary boundaries. Integrating chemical, biological, and ecological perspectives is crucial for a comprehensive understanding of its roles and for translating this knowledge into practical applications.

Integration of Chemical, Biological, and Ecological Disciplines

(Z)-dec-2-enoic acid methyl ester and its parent acid are classic examples of semiochemicals, substances that convey information between organisms. Their study inherently requires an interdisciplinary approach:

Chemistry: Involves the identification, synthesis, and characterization of the compound and its isomers.

Biology: Focuses on elucidating its mechanism of action at the molecular and cellular level, such as the inhibition of biofilm formation in Pseudomonas aeruginosa or its role in honeybee colonies. wikipedia.orgtargetmol.comtaylorandfrancis.com

Ecology: Investigates the compound's function in natural environments, for example, as a signaling molecule that mediates interactions between different bacterial species or between insects.

Research on decenoic acid as a semiochemical in honeybees, where it functions in queen recognition and social order, highlights this integration. taylorandfrancis.com Similarly, its role as a bacterial communication molecule that can induce the dispersal of biofilms demonstrates a clear link between its chemical nature and its ecological impact on microbial communities. targetmol.com Future research could explore its presence and function in diverse ecosystems, from soil microflora to marine environments, to uncover new biological activities.

Translational Research Opportunities (Excluding Clinical Human Trials)

The unique properties of (Z)-dec-2-enoic acid methyl ester and related compounds have opened up several avenues for translational research outside of human medicine. These opportunities leverage its biological activities for agricultural, industrial, and food science purposes.

One significant area is in agriculture , where its ability to inhibit biofilm formation could be harnessed to develop novel, non-toxic anti-fouling agents or to treat plant diseases caused by biofilm-forming bacteria. wikipedia.orgtargetmol.com

In the food industry , related decenoic acid esters are already used as flavoring agents, imparting fruity or waxy notes. wikipedia.orgnih.govthegoodscentscompany.com Further research could optimize the sensory properties of (Z)-dec-2-enoic acid methyl ester for specific applications.

Table 2: Non-Clinical Translational Research Opportunities for (Z)-dec-2-enoic acid methyl ester

| Research Area | Potential Application | Supporting Rationale |

| Agriculture | Anti-biofilm agent for crop protection | Inhibits biofilm formation in pathogenic bacteria. wikipedia.orgtargetmol.com |

| Food Science | Flavoring Ingredient | Esters of decenoic acid are recognized flavoring agents. wikipedia.orgnih.govthegoodscentscompany.com |

| Industrial Biotechnology | Bio-based Lubricant Additive | Fatty acid methyl esters can function as effective lubricant additives. usda.gov |

| Biofuels | Research into fuel properties | Study of diverse fatty acid methyl esters contributes to biofuel development. emu.ee |

Q & A